tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13418292
InChI: InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-9-8-15(11-17)6-4-12(10-16)5-7-15/h12H,4-11,16H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)CN
Molecular Formula: C15H28N2O2
Molecular Weight: 268.39 g/mol

tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate

CAS No.:

Cat. No.: VC13418292

Molecular Formula: C15H28N2O2

Molecular Weight: 268.39 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate -

Specification

Molecular Formula C15H28N2O2
Molecular Weight 268.39 g/mol
IUPAC Name tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate
Standard InChI InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-9-8-15(11-17)6-4-12(10-16)5-7-15/h12H,4-11,16H2,1-3H3
Standard InChI Key QGOAVXOTAAWYTL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)CN
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)CN

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate comprises a 2-azaspiro[4.5]decane core, where the piperidine nitrogen is protected by a Boc group, and an aminomethyl substituent is positioned at the 8th carbon (Table 1). The spiro configuration enforces a non-planar conformation, reducing conformational entropy and improving target selectivity.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₈N₂O₂
Molecular Weight268.39 g/mol
IUPAC Nametert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate
Boiling PointNot reported
DensityNot reported
pKaPredicted ~10.0 (amine group)

The absence of reported boiling points and densities contrasts with related spiro compounds, such as tert-butyl 4-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate, which has a predicted boiling point of 383.3±27.0°C and density of 1.11±0.1 g/cm³ . This discrepancy underscores the need for experimental characterization of the title compound.

Synthesis and Manufacturing

Synthesis of tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate typically involves multi-step organic reactions (Figure 1):

  • Spiro Ring Formation: Cyclocondensation of aminocyclohexanol derivatives with ketones or aldehydes generates the spiro[4.5]decane framework.

  • Boc Protection: Introduction of the tert-butyloxycarbonyl group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Aminomethyl Functionalization: Reductive amination or nucleophilic substitution introduces the aminomethyl group at the 8th position.

Table 2: Representative Synthetic Pathway

StepReagents/ConditionsYieldReference
1Cyclohexanone, NH₃, H₂ (high pressure)60%
2Boc₂O, DMAP, CH₂Cl₂, 0°C to RT85%
3CH₂O, NaBH₃CN, MeOH72%

Notably, analogous compounds like tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate are synthesized using similar strategies, albeit with dichloropyrimidine intermediates for subsequent cross-coupling .

Applications in Pharmaceutical Research

This compound’s primary utility lies in its role as a building block for drug discovery:

Central Nervous System (CNS) Agents

The spirocyclic scaffold mimics natural alkaloids, enabling penetration of the blood-brain barrier. Derivatives have shown promise as sigma-1 receptor modulators for neurodegenerative diseases.

Kinase Inhibitors

Functionalization of the aminomethyl group with heteroaryl moieties yields potent inhibitors of cyclin-dependent kinases (CDKs) and tyrosine kinases. For example, coupling with pyrimidine-5-carbonitrile produced candidates with IC₅₀ values <50 nM in preclinical models .

Table 3: Bioactive Derivatives and Targets

Derivative StructureBiological TargetActivity
8-(Pyridin-3-ylmethyl)spiroCDK2/4/6Antiproliferative
8-(Benzamido)spiroSigma-1 ReceptorNeuroprotective

Comparative Analysis with Related Spiro Compounds

Table 4: Structural and Functional Comparisons

CompoundCASKey FeaturesApplications
tert-Butyl 8-(aminomethyl)-2-azaspiro[...]Boc-protected, aminomethylDrug intermediates
tert-Butyl 2,8-diazaspiro[4.5]decane-2...336191-17-4Diazaspirane, Boc-protectedAntiviral agents
tert-Butyl 4-(aminomethyl)-8-oxa-2-aza...2306263-45-4Oxa-substituted, higher polarityEnzyme inhibitors

The diaza and oxa variants exhibit altered solubility and hydrogen-bonding capacity, influencing their suitability for specific targets .

Future Perspectives

  • Synthetic Optimization: Development of enantioselective routes to access chiral spiro intermediates.

  • ADMET Profiling: Systematic studies on absorption, distribution, and toxicity to advance lead candidates.

  • Target Expansion: Exploration in GPCR modulation and epigenetic therapies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator